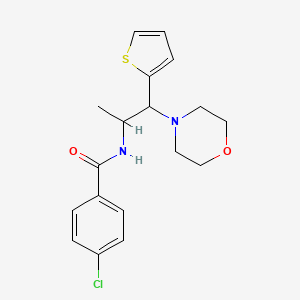

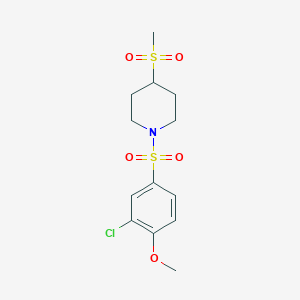

![molecular formula C24H25FN2O3S B2588332 6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-66-9](/img/structure/B2588332.png)

6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has also been described .Chemical Reactions Analysis

The chemical reactions involving similar compounds involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学的研究の応用

Photochemistry Applications

One study explored the photochemistry of quinolone derivatives, demonstrating their behavior under irradiation in aqueous solutions. The research highlighted the low-efficiency substitution of the fluoro group by an OH group, the influence of sodium sulfite or phosphate on the reaction course, and the photostability of these compounds under acidic conditions, which is crucial for understanding their stability and reactivity in pharmaceutical formulations (Mella, Fasani, & Albini, 2001).

Antibacterial Activity

Several papers have reported the synthesis and antibacterial activity of new quinolone derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. This includes novel tetracyclic and antimycobacterial activities, indicating a broad spectrum of potential medicinal applications. These studies contribute to the development of new antibiotics and provide insights into the structural modifications that enhance antibacterial potency (Taguchi et al., 1992), (Dinakaran et al., 2008).

Electrochemical Studies

Electrochemical studies on quinolone carboxylic acid and its precursors have been conducted, revealing mechanisms for the reduction of these compounds and developing electroanalytical methods for their quantitative analysis. This research is vital for understanding the electrochemical properties of quinolone derivatives, which could have implications for their synthesis and application in drug development (Srinivasu et al., 1999).

Synthesis and Structure-Activity Relationship (SAR)

Numerous studies have focused on the synthesis of quinolone derivatives and their structure-activity relationships, providing valuable information for the design of new compounds with enhanced antibacterial and pharmacological properties. These investigations shed light on the crucial aspects of molecular structure that impact the biological activity of fluoroquinolones, assisting in the optimization of their therapeutic efficacy (Chu, 1990), (Laborde et al., 1993).

特性

IUPAC Name |

[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3S/c1-16(2)17-6-9-19(10-7-17)31(29,30)23-20-14-18(25)8-11-22(20)26-15-21(23)24(28)27-12-4-3-5-13-27/h6-11,14-16H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJANMLJSNRZWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

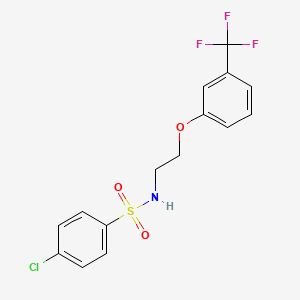

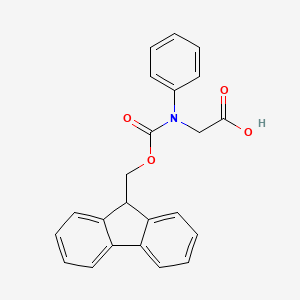

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2588249.png)

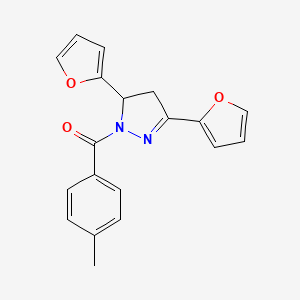

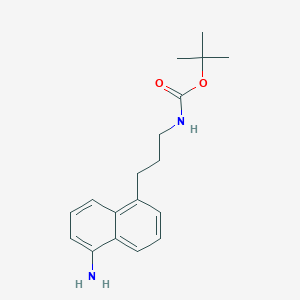

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2588251.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)

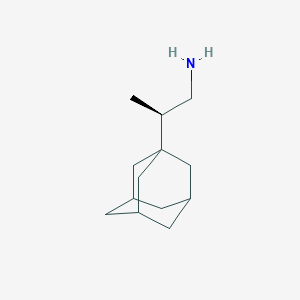

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)